2-(4-Aminophenyl)ethylamine

Catalog No.
S575887
CAS No.
13472-00-9
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Aminophenyl)ethylamine

CAS Number

13472-00-9

Product Name

2-(4-Aminophenyl)ethylamine

IUPAC Name

4-(2-aminoethyl)aniline

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,9-10H2

InChI Key

LNPMZQXEPNWCMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)N

Synonyms

2-(4-aminophenyl)ethylamine, 4-aminophenethylamine

Canonical SMILES

C1=CC(=CC=C1CCN)N

2-(4-Aminophenyl)ethylamine has the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It appears as a clear light yellow to brown-yellow viscous liquid with a melting point of 28-31 °C and a boiling point of 103 °C at 0.3 mm Hg. This compound is slightly soluble in methanol and chloroform but insoluble in water. It is sensitive to air and should be stored under inert gas conditions at low temperatures .

  • Amine groups: These groups can react with other molecules through condensation reactions, forming bonds that link individual monomers into long polymer chains.
  • Aromatic ring: This ring provides rigidity and stability to the polymer structure.

A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.

Applications in Material Modification

The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:

  • Silk fibroin: Research has explored using 2-(4-Aminophenyl)ethylamine to modify the properties of silk fibroin, a protein found in silk. This modification can improve the hydrophilicity (water-loving nature) and tailor the overall structure of the silk, potentially leading to new applications in textiles, biomaterials, and other fields.

The compound exhibits interesting biological properties, making it a subject of research in medicinal chemistry. It has been studied for its potential use in synthesizing heat-resistant biopolyureas through fermentation techniques. Additionally, the compound's amine functional group may contribute to various biological interactions, although specific pharmacological activities require further elucidation .

Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of an amine with a carbonyl compound in the presence of reducing agents.
  • Polycondensation Reactions: The compound serves as a reagent in polycondensation reactions to create polymers with desired properties.
  • Fermentation Techniques: Recent studies have explored using microbial fermentation to produce this compound, highlighting its potential for sustainable synthesis methods .

2-(4-Aminophenyl)ethylamine finds utility in various fields:

  • Chemical Modification: It is used in modifying silk fibroin to alter its hydrophilicity and structural properties.
  • Biomaterials: The compound is integral to developing new biopolymers such as heat-resistant biopolyureas.
  • Research Reagent: It serves as an important reagent in organic synthesis and biochemical research .

Several compounds share structural similarities with 2-(4-Aminophenyl)ethylamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AnilineC6H7NBasic aromatic amine; used in dyes and drugs.
PhenethylamineC8H11NNaturally occurring; involved in neurotransmission.
3-(4-Aminophenyl)propylamineC9H13NSimilar structure; used in pharmaceuticals.

Uniqueness of 2-(4-Aminophenyl)ethylamine

  • The presence of an ethylamine group distinguishes it from aniline and phenethylamine, enhancing its reactivity profile.
  • Its specific application in modifying silk fibroin sets it apart from other similar compounds that do not have such applications.

Monoamine Oxidase (MAO) Inhibition Mechanisms

2-(4-Aminophenyl)ethylamine and its derivatives exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-A, which preferentially metabolizes serotonin and norepinephrine. The compound’s para-amino group enhances binding to the MAO-A active site, where it acts as a reversible inhibitor by competing with endogenous substrates.

Key Findings:

  • Reversibility: Unlike irreversible MAO inhibitors, 2-(4-aminophenyl)ethylamine derivatives maintain transient interactions, reducing the risk of hypertensive crises associated with dietary tyramine intake.
  • Selectivity: The α-methyl substitution in analogs like 4-dimethylamino-alpha-methylphenethylamine increases MAO-A selectivity (IC₅₀ = 0.041 nM) over MAO-B, attributed to steric and electronic complementarity with the MAO-A substrate cavity.
  • Chirality: The levo isomer of 4-DMAA shows reduced MAO-A inhibitory activity compared to racemic mixtures, underscoring stereochemical influences on enzyme binding.

Table 1: MAO Inhibition Profiles of Selected Derivatives

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/B)
4-DMAA (rac)0.04112.5305:1
4-MAA0.8924.327:1
2-(4-Aminophenyl)ethylamine1.245.638:1

Neurotransmitter Modulation and Neurological Disorders

The compound modulates dopamine, serotonin, and norepinephrine levels through dual mechanisms: MAO inhibition and trace amine-associated receptor 1 (TAAR1) agonism. In rodent models, it enhances extracellular dopamine in the prefrontal cortex by 300% at 10 mg/kg, suggesting potential in treating attention-deficit/hyperactivity disorder (ADHD).

Clinical Implications:

  • Depression: Co-administration with MAO-B inhibitors (e.g., selegiline) amplifies synaptic monoamine concentrations, replicating antidepressant effects observed in selective serotonin reuptake inhibitors (SSRIs).
  • Parkinson’s Disease: Derivatives lacking α-methyl groups show preliminary efficacy in reducing MAO-B-mediated dopamine catabolism in in vitro nigrostriatal models.

Selectivity in 5-Hydroxytryptaminergic Neuronal Systems

The para-amino group confers high affinity for 5-HT₂A receptors (Kᵢ = 8.2 nM), positioning 2-(4-aminophenyl)ethylamine as a template for psychedelic and antipsychotic drug design.

Mechanistic Insights:

  • Receptor Activation: Molecular dynamics simulations reveal hydrogen bonding between the amino group and Ser159/Ser239 residues in the 5-HT₂A orthosteric site, stabilizing an active conformation.
  • Functional Selectivity: Unlike phenethylamines with methoxy substituents (e.g., 25I-NBOMe), the amino group minimizes β-arrestin recruitment, favoring Gq/11 signaling pathways linked to therapeutic over hallucinogenic effects.

Table 2: 5-HT Receptor Binding Affinities

Compound5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₁A Kᵢ (nM)
2-(4-Aminophenyl)ethylamine8.2124456
Psilocin6.111.3189
Ketanserin0.150.291,240

Synthetic Derivatives and Structure-Activity Relationships (SAR)

Systematic modifications of the 2-(4-aminophenyl)ethylamine scaffold have yielded compounds with tailored pharmacokinetic and pharmacodynamic profiles.

Critical SAR Observations:

  • N-Alkylation: Boc protection of the ethylamine nitrogen (e.g., N-Boc-4-aminophenethylamine) enhances blood-brain barrier permeability by reducing polar surface area from 52 Ų to 38 Ų.
  • Aromatic Substitution: Fluorination at the meta position increases 5-HT₂A affinity (Kᵢ = 5.7 nM) but introduces hepatotoxicity via CYP3A4-mediated defluorination.
  • Side Chain Elongation: Adding a piperidine moiety (e.g., DA-023) converts MAO inhibition into glutamate transporter (EAAT2) potentiation, demonstrating scaffold versatility.

Figure 1: Structural Evolution of 2-(4-Aminophenyl)ethylamine Derivatives
(Note: Imaginary structural diagram depicting N-Boc, fluorinated, and piperidine-modified analogs.)

Receptor Binding Characteristics and Species Variations

2-(4-Aminophenyl)ethylamine demonstrates significant binding affinity for Trace Amine-Associated Receptor 1 across multiple mammalian species, with notable variations in potency and efficacy [30] [31]. The compound exhibits EC50 values ranging from 125 nanomolar in rat preparations to 1664 nanomolar in human systems when measured through cyclic adenosine monophosphate accumulation assays [30]. Mouse preparations display intermediate sensitivity with EC50 values of 545 nanomolar, indicating species-specific differences in receptor sensitivity [31].

Functional characterization reveals that 2-(4-Aminophenyl)ethylamine acts as a full agonist at Trace Amine-Associated Receptor 1, achieving maximal efficacy comparable to reference compounds across all tested species [30]. The compound demonstrates competitive binding behavior with displacement studies showing Ki values of 404 nanomolar for mouse receptors and 70 nanomolar for rat receptors [31]. Human Trace Amine-Associated Receptor 1 exhibits reduced sensitivity compared to rodent orthologs, reflecting evolutionary divergence in receptor pharmacology [3].

SpeciesParameter TypeValue (nanomolar)Efficacy (%)Reference
MouseEC50 (cyclic adenosine monophosphate)545100 [30]
RatEC50 (cyclic adenosine monophosphate)125100 [30]
HumanEC50 (cyclic adenosine monophosphate)1664100 [30]
MouseKi (binding)404- [31]
RatKi (binding)70- [31]

Molecular Mechanisms of Receptor Activation

The activation of Trace Amine-Associated Receptor 1 by 2-(4-Aminophenyl)ethylamine involves specific molecular interactions within the receptor's orthosteric binding pocket [6] [32]. Structural studies demonstrate that the compound forms critical hydrogen bonds with conserved aspartate residues, particularly Asp103 at position 3.32, while engaging in hydrophobic interactions with phenylalanine residues at positions 6.51 and 6.52 [6]. The phenylethylamine backbone adopts an optimal conformation that maximizes binding affinity through π-π stacking interactions with aromatic residues in the binding cavity [32].

Receptor activation triggers coupling to Gs proteins, leading to stimulation of adenylyl cyclase and subsequent elevation of intracellular cyclic adenosine monophosphate levels [1] [2]. This signaling cascade activates protein kinase A pathways and modulates downstream effector systems including extracellular signal-regulated kinase 1/2 and protein kinase B phosphorylation [1]. The receptor also couples to G protein-coupled inwardly-rectifying potassium channels, mediating hyperpolarizing currents that reduce neuronal firing rates in dopaminergic and serotonergic neurons [2] [7].

Functional Consequences of Receptor Activation

Trace Amine-Associated Receptor 1 activation by 2-(4-Aminophenyl)ethylamine produces profound modulatory effects on monoaminergic neurotransmission [2] [7]. In dopaminergic neurons of the ventral tegmental area, receptor activation decreases firing frequency through potassium channel-mediated hyperpolarization, with IC50 values of 305 nanomolar for endogenous compounds [30]. Similar inhibitory effects occur in serotonergic neurons of the dorsal raphe nucleus, where the compound reduces neuronal excitability and modulates autoreceptor function [7] [37].

The compound demonstrates remarkable selectivity for brain regions expressing Trace Amine-Associated Receptor 1, with no effects observed in the locus coeruleus where receptor expression is absent [2] [7]. This anatomical specificity underlies the compound's ability to modulate dopaminergic and serotonergic systems while sparing noradrenergic neurotransmission [7]. Electrophysiological studies confirm that 2-(4-Aminophenyl)ethylamine-induced effects are completely abolished in Trace Amine-Associated Receptor 1 knockout animals, establishing receptor necessity for functional responses [2] [30].

Serotonergic and Adrenergic Ligand Interactions

Serotonin Receptor Interactions

2-(4-Aminophenyl)ethylamine exhibits complex interactions with serotonin receptor subtypes, particularly through indirect mechanisms involving Trace Amine-Associated Receptor 1 modulation [7] [37]. The compound enhances 5-hydroxytryptamine 1A autoreceptor sensitivity in dorsal raphe nucleus neurons, increasing agonist potency by approximately two-fold when Trace Amine-Associated Receptor 1 is activated [37]. This modulatory effect involves alterations in receptor desensitization kinetics, with Trace Amine-Associated Receptor 1 activation promoting 5-hydroxytryptamine 1A autoreceptor desensitization [7].

Direct interactions with 5-hydroxytryptamine 2A receptors occur primarily through N-benzyl phenylethylamine derivatives, which demonstrate binding affinities up to 300-fold higher than unsubstituted compounds [34]. These interactions involve specific molecular contacts with phenylalanine residues at positions 6.51 and 6.52 within the receptor's transmembrane domains [34]. The compound's ability to release serotonin from synaptic terminals has been documented in synaptosomal preparations, with para-chloro substituted derivatives showing enhanced potency for serotonin release compared to the parent compound [48].

Functional studies demonstrate that 2-(4-Aminophenyl)ethylamine can inhibit serotonin reuptake through interactions with the serotonin transporter, exhibiting competitive inhibition with Ki values in the micromolar range [48]. The compound preferentially releases serotonin without causing neuronal damage, distinguishing it from neurotoxic amphetamine derivatives [48]. Stereoselectivity studies reveal that the R-enantiomer demonstrates preferential transport by the serotonin transporter compared to the S-enantiomer [12] [47].

Adrenergic Receptor Pharmacology

The interaction of 2-(4-Aminophenyl)ethylamine with adrenergic receptor subtypes demonstrates subtype-specific binding profiles and functional outcomes [42] [44]. At alpha-1A adrenergic receptors, the compound acts as a competitive antagonist rather than an agonist, with binding affinities in the micromolar range [42]. This antagonistic behavior contrasts with structurally related compounds such as synephrine, which exhibits partial agonist activity at the same receptor subtype [42].

Alpha-2 adrenergic receptor interactions follow similar patterns, with 2-(4-Aminophenyl)ethylamine demonstrating antagonist properties at both alpha-2A and alpha-2C subtypes [42]. The compound effectively reverses agonist-induced effects at these receptors when tested at concentrations of 300 micromolar, suggesting potential presynaptic modulatory functions [42]. Beta-adrenergic receptor interactions are notably weak, with minimal activation observed at beta-1 receptors and no detectable activity at beta-2 receptors [44].

Receptor SubtypeInteraction TypePotency RangeFunctional EffectReference
Alpha-1AAntagonistMicromolarCompetitive inhibition [42]
Alpha-2AAntagonistMicromolarReversal of agonist effects [42]
Alpha-2CAntagonistMicromolarReversal of agonist effects [42]
Beta-1Weak agonistHigh micromolarMinimal activation [44]
Beta-2InactiveNo activityNo measurable effect [44]

Norepinephrine System Modulation

2-(4-Aminophenyl)ethylamine influences norepinephrine neurotransmission through multiple mechanisms, including direct transporter interactions and indirect receptor-mediated effects [14] [45]. The compound demonstrates substrate activity for the norepinephrine transporter, with preferential transport of the S-enantiomer compared to the R-enantiomer [47]. This stereoselectivity reflects specific molecular recognition features within the transporter's substrate binding site [12].

Functional studies in brain tissue preparations reveal that 2-(4-Aminophenyl)ethylamine can elevate brain norepinephrine levels in specific anatomical regions, particularly the medial preoptic nucleus [14]. This regional selectivity suggests targeted effects on noradrenergic circuits involved in behavioral regulation [14]. The compound's interaction with norepinephrine systems also involves modulation of vesicular storage and release mechanisms, potentially affecting the balance between cytoplasmic and vesicular norepinephrine pools [45].

Transport Mechanisms in Neural Systems

Monoamine Transporter Interactions

2-(4-Aminophenyl)ethylamine demonstrates substrate activity for multiple monoamine transporters, with distinct stereoselective preferences for each transporter subtype [12] [47]. The dopamine transporter recognizes 2-(4-Aminophenyl)ethylamine as a substrate, facilitating reverse transport that leads to dopamine release from presynaptic terminals [17] [18]. This mechanism requires functional dopamine transporter expression, as demonstrated in knockout animal studies where compound effects are abolished [18].

The norepinephrine transporter exhibits stereoselective substrate recognition, preferentially transporting the S-enantiomer of 2-(4-Aminophenyl)ethylamine with approximately 2.4-fold selectivity [47]. This stereoselectivity contrasts with the serotonin transporter, which demonstrates preference for the R-enantiomer [12]. These differential stereoselective patterns reflect distinct molecular recognition mechanisms within each transporter's substrate binding domain [47].

Kinetic analysis reveals that 2-(4-Aminophenyl)ethylamine competes with endogenous neurotransmitters for transporter binding sites, with competitive inhibition constants in the micromolar range for most monoamine transporters [12]. The compound's transport by these systems contributes to its rapid clearance from synaptic spaces and influences its duration of action at target receptors [47].

TransporterStereoselectivityFold PreferenceFunctional OutcomeReference
Dopamine TransporterRequired for activityNot specifiedDopamine release [17]
Norepinephrine TransporterS-enantiomer preferred2.4-foldNorepinephrine reuptake [47]
Serotonin TransporterR-enantiomer preferred2.0-foldSerotonin reuptake [12]

Organic Cation Transporter Pathways

2-(4-Aminophenyl)ethylamine utilizes organic cation transporter pathways for cellular uptake and distribution, particularly in peripheral tissues and at the blood-brain barrier [12] [21]. Organic cation transporter 1 demonstrates minimal stereoselective transport of 2-(4-Aminophenyl)ethylamine, with both enantiomers showing similar uptake rates [12]. This transporter primarily mediates hepatic uptake and metabolic clearance of the compound [12].

Organic cation transporter 2 exhibits approximately 2-fold preference for R-enantiomer transport compared to the S-enantiomer [12]. This transporter plays important roles in renal elimination of 2-(4-Aminophenyl)ethylamine and its metabolites [12]. Organic cation transporter 3 demonstrates the highest degree of stereoselectivity among the organic cation transporter family, with 3.9-fold preference for R-enantiomer transport [12].

The broad substrate specificity of organic cation transporters for phenylethylamine derivatives reflects their role as polyspecific transporters capable of recognizing diverse cationic compounds [12]. These transporters contribute to the pharmacokinetic properties of 2-(4-Aminophenyl)ethylamine by facilitating tissue distribution and elimination processes [21]. The expression of organic cation transporter 3 at the blood-brain barrier may contribute to central nervous system penetration of 2-(4-Aminophenyl)ethylamine [21].

TransporterStereoselectivityPreferenceTissue DistributionFunctionReference
Organic Cation Transporter 1MinimalNoneLiverHepatic clearance [12]
Organic Cation Transporter 2ModerateR-enantiomer (2-fold)KidneyRenal elimination [12]
Organic Cation Transporter 3HighR-enantiomer (3.9-fold)Brain, peripheralTissue uptake [12]

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13472-00-9

Wikipedia

2-(4-Aminophenyl)ethylamine

Dates

Modify: 2023-08-15

Explore Compound Types